2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 1248123-19-4

Cat. No.: VC2823704

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248123-19-4 |

|---|---|

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | 2-oxo-6-propyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C13H16N2O/c1-2-3-9-4-5-12-10(6-9)7-11(8-14)13(16)15-12/h7,9H,2-6H2,1H3,(H,15,16) |

| Standard InChI Key | VRGPJXPSLBUITF-UHFFFAOYSA-N |

| SMILES | CCCC1CCC2=C(C1)C=C(C(=O)N2)C#N |

| Canonical SMILES | CCCC1CCC2=C(C1)C=C(C(=O)N2)C#N |

Introduction

Chemical Structure and Identification

Basic Structural Information

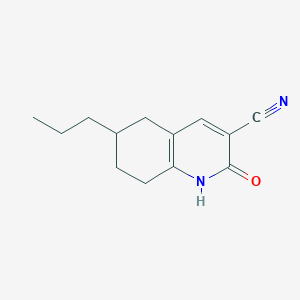

2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 1248123-19-4) is characterized by a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol. The compound features a partially hydrogenated quinoline core with strategic functional groups that contribute to its chemical reactivity and potential biological activity.

Structural Identifiers and Chemical Nomenclature

Table 1: Structural Identifiers for 2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

| Identifier Type | Value |

|---|---|

| CAS Number | 1248123-19-4 |

| IUPAC Name | 2-oxo-6-propyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C13H16N2O/c1-2-3-9-4-5-12-10(6-9)7-11(8-14)13(16)15-12/h7,9H,2-6H2,1H3,(H,15,16) |

| Standard InChIKey | VRGPJXPSLBUITF-UHFFFAOYSA-N |

| SMILES | CCCC1CCC2=C(C1)C=C(C(=O)N2)C#N |

| Canonical SMILES | CCCC1CCC2=C(C1)C=C(C(=O)N2)C#N |

| PubChem Compound ID | 50987870 |

The compound's systematic IUPAC name indicates its key structural features: the "2-oxo" designates the carbonyl group, "6-propyl" indicates the alkyl chain position, "1,2,5,6,7,8-hexahydro" specifies the partially reduced quinoline ring system, and "3-carbonitrile" identifies the nitrile group location .

Physical and Chemical Properties

Physical Properties

The physical properties of 2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile significantly influence its handling, storage requirements, and potential applications in research settings.

Table 2: Physical Properties of 2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

The relatively high melting and boiling points indicate strong intermolecular forces, likely due to hydrogen bonding capabilities through the N-H and C=O functionalities . The moderate logP value (2.465) suggests a balanced hydrophobic/hydrophilic character, potentially beneficial for membrane permeability in biological systems .

Applications in Research and Development

Pharmaceutical Research Applications

2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile serves multiple functions in pharmaceutical research settings:

-

Reference Standard for Drug Impurities: The compound is utilized as a reference substance for drug impurity profiling, supporting quality control in pharmaceutical manufacturing . This application leverages its well-defined structure and high purity availability.

-

Building Block for Medicinal Chemistry: The compound functions as a versatile scaffold for drug discovery programs, providing a foundation for constructing more complex bioactive molecules through modification of the propyl chain, nitrile group, or partially saturated ring system.

-

Potential Biological Activity: While specific biological activity data for 2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile itself is limited, related hexahydroquinoline derivatives have demonstrated significant antiproliferative activity. Research indicates that 2-R-1,2,5,6,7,8-hexahydroquinoline-3,3,4,4-tetracarbonitriles at a concentration of 10 μM exhibit greater activity compared to known anticancer agents . This suggests potential for exploring the biological activity profile of the target compound.

Synthetic Chemistry Applications

In synthetic organic chemistry, the compound offers several valuable applications:

-

Template for Heterocyclic Chemistry: The partially saturated quinoline core provides a useful template for studying heterocyclic chemistry, with opportunities for exploring regioselective functionalization.

-

Functional Group Transformations: The nitrile group serves as a versatile handle for further chemical transformations, including:

-

Hydrolysis to carboxylic acids

-

Reduction to primary amines

-

Conversion to tetrazoles

-

Coordination with transition metals

-

-

Model Compound for Reaction Development: The compound's unique functional group pattern makes it useful for developing and testing new synthetic methodologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume